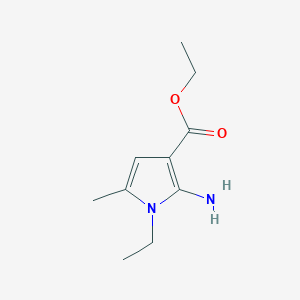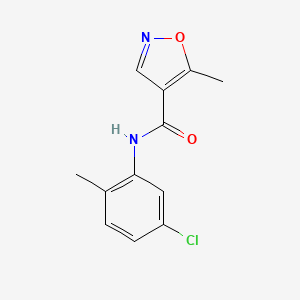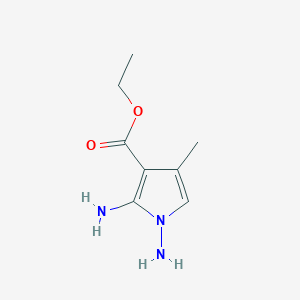
Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, diamino, and carboxylate functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1H-pyrrole-3-carboxylate and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common catalysts include acids or bases, while solvents like ethanol or water are used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 1,2-diamino-4-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: This compound lacks the diamino functional group, making it less versatile in certain reactions.
1,2-Diamino-4-methyl-1H-pyrrole-3-carboxylate: The absence of the ethyl group affects its solubility and reactivity.
4-Methyl-1H-pyrrole-3-carboxylate: This simpler compound serves as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
ethyl 1,2-diamino-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5(2)4-11(10)7(6)9/h4H,3,9-10H2,1-2H3 |
Clé InChI |
FMXPZMLOOOOGLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C=C1C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
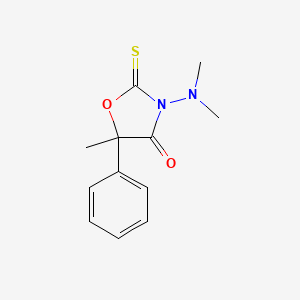
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
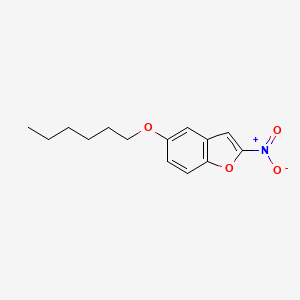

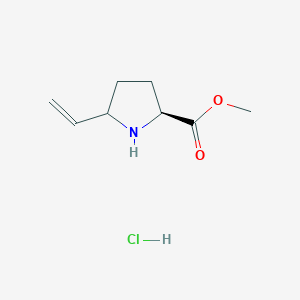

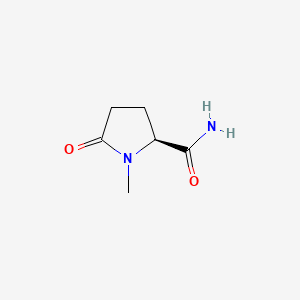
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
![2-(Carboxy(hydroxy)methyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12878710.png)

![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
